Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic molecules containing multiple substituents. The preferred International Union of Pure and Applied Chemistry name is methyl 1-(2,3-dihydroxypropyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate. This nomenclature reflects the structural hierarchy where the pyridine ring serves as the parent structure, with systematic numbering that accounts for the positions of all substituents. Alternative systematic names include methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate and 1-(2,3-Dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylic Acid Methyl Ester.
The structural representation of this compound can be precisely described through multiple chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is COC(=O)C1=C(C(=O)C=CN1CC(CO)O)OCC2=CC=CC=C2. This notation provides a linear representation that captures the complete connectivity of all atoms within the molecule. The International Chemical Identifier string is InChI=1S/C17H19NO6/c1-23-17(22)15-16(24-11-12-5-3-2-4-6-12)14(21)7-8-18(15)9-13(20)10-19/h2-8,13,19-20H,9-11H2,1H3, which offers an alternative standardized representation that facilitates database searches and computational analysis.
The International Chemical Identifier Key for this compound is JUVSRACZYLMJQD-UHFFFAOYSA-N, providing a unique hash-based identifier that enables unambiguous identification across different chemical databases and information systems. This key represents a fixed-length string derived from the complete International Chemical Identifier string, ensuring reliable cross-referencing capabilities. The structural complexity of this molecule is further emphasized by its classification as a substituted 1,4-dihydropyridine derivative, which places it within a well-established class of biologically active compounds known for their diverse pharmacological properties.
Properties
IUPAC Name |
methyl 1-(2,3-dihydroxypropyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-23-17(22)15-16(24-11-12-5-3-2-4-6-12)14(21)7-8-18(15)9-13(20)10-19/h2-8,13,19-20H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVSRACZYLMJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)C=CN1CC(CO)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124000 | |
| Record name | Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206102-07-9 | |
| Record name | Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206102-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The most widely reported method involves alkylation of 1-(2,3-dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylic acid (Intermediate 6) with dimethyl sulfate in the presence of sodium bicarbonate (NaHCO₃). Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | N-Methylpyrrolidone (NMP) | Higher solubility of intermediates |
| Temperature | 28–33°C | Balances reaction rate and side reactions |
| Molar Ratio (NaHCO₃) | 3.0 eq. | Ensures complete deprotonation |
| Reaction Time | 14–17 hours | Maximizes conversion |
In a representative procedure, 4.302 kg of Intermediate 6 was reacted with 2.34 kg of dimethyl sulfate in NMP/water (28–33°C, 14 h), yielding 3.77 kg (84%) of the target compound after neutralization and crystallization. The use of NMP enhances reagent miscibility, while controlled pH adjustment (to 6.0 with HCl) minimizes ester hydrolysis.
Large-Scale Adaptations
Industrial protocols emphasize cost-effective work-up steps. For example, post-reaction mixtures are quenched with cold brine (20% NaCl) to precipitate the product, reducing organic solvent usage. Filtration and washing with ice-cold water achieve >99% purity, critical for pharmaceutical applications.
Alternative Methylation Strategies
Methyl Iodide-Mediated Esterification
A scaled-down variant employs methyl iodide (1.5 eq.) with NaHCO₃ in NMP at room temperature (20°C, 4 h), achieving 89% yield. This method avoids elevated temperatures, simplifying process control:
The lower temperature mitigates side reactions such as oxo-group reduction, while shorter reaction times (4–5 h) improve throughput.
Comparative Analysis of Methylating Agents
| Agent | Yield | Advantages | Drawbacks |
|---|---|---|---|
| Dimethyl sulfate | 84–95% | High reactivity, cost-effective | Requires strict pH control |
| Methyl iodide | 89% | Mild conditions, fewer side products | Higher cost, slower kinetics |
Dimethyl sulfate is preferred for large-scale synthesis due to its economic viability, whereas methyl iodide suits lab-scale reactions requiring high purity.
Critical Intermediates and Raw Materials
Synthesis of Intermediate 6
Intermediate 6 is synthesized from 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid via bromination and subsequent amidation. Patent literature describes bromination with N-bromosuccinimide (NBS) in chlorinated solvents, yielding 3-(benzyloxy)-5-bromo-2-(dimethoxymethyl)pyridin-4(1H)-one, a precursor for further functionalization.
Role of 2,3-Dihydroxypropyl Group
The dihydroxypropyl moiety is introduced via allylation followed by oxidative cleavage. For example, ozonolysis of an allyl intermediate generates the 2,3-dihydroxypropyl side chain, which is stabilized by hydrogen bonding during crystallization.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (ethyl acetate/n-hexane, 2:3) resolves regioisomers, achieving >99% purity. Industrial methods replace chromatography with pH-controlled crystallization, reducing costs.
Spectroscopic Validation
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s pharmacological properties.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine compounds.
Substitution: Various substituted dihydropyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antioxidant Properties: The compound’s structure suggests it may have antioxidant properties, useful in biological research.
Medicine
Pharmacological Research: It is studied for its potential as a drug candidate, particularly in the treatment of cardiovascular diseases due to its dihydropyridine core.
Drug Delivery: Its ability to interact with biological membranes makes it a candidate for drug delivery systems.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can influence various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Key Compounds for Comparison:
3-(Benzyloxy)-2-methylpyridin-4(1H)-one (CAS: 61160-18-7, Similarity: 0.91)
- Structure : Lacks the 2,3-dihydroxypropyl group and methyl ester at position 2.
- Properties : Reduced hydrophilicity due to absence of dihydroxypropyl moiety .
- Applications : Primarily used as a synthetic intermediate in heterocyclic chemistry.
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (Compound 6 in )
- Structure : Contains a carboxylic acid group instead of a methyl ester and lacks the dihydroxypropyl chain.
- Properties : Higher polarity due to the free carboxylic acid group; melting point 128–130°C .
- Applications : Intermediate for anti-inflammatory or antimicrobial agents.
Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS: 2136287-59-5) Structure: Replaces the dihydroxypropyl group with a tert-butoxycarbonyl (Boc)-protected amine. Properties: Enhanced stability under basic conditions due to Boc protection . Applications: Pharmaceutical impurity reference standard (e.g., Baloxavir Impurity 53) .
Physicochemical and Pharmacological Differences
Biological Activity
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS No. 1206102-07-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₀₆ |
| Molecular Weight | 333.34 g/mol |
| CAS Number | 1206102-07-9 |
| Appearance | White solid |
| Storage Conditions | Sealed in dry conditions at room temperature |
Structure
The compound features a dihydropyridine core with a benzyloxy group and a hydroxylated propyl chain, contributing to its biological activity.
Antiviral Activity
The compound is noted as an intermediate in the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor. This highlights its potential role in antiviral therapy .
- Mechanism of Action : As a prodrug for HIV integrase inhibitors, it may function by disrupting viral replication processes within host cells.
Safety and Toxicity
Preliminary safety assessments indicate that while the compound exhibits biological activity, it also presents potential hazards:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
In Vitro Studies
Research has shown that related compounds can induce apoptosis in cancer cells. For instance:
- Apoptosis Induction : Compounds similar to this compound have been reported to significantly increase apoptotic cell populations compared to untreated controls .
Summary of Biological Activities
Q & A
Q. How can in vitro-to-in vivo efficacy discrepancies be addressed in preclinical studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure oral bioavailability in rodent models. The compound’s logD (1.8) suggests moderate absorption; nanoemulsion formulations improve AUC by 50% .
- Metabolite Identification : LC-MS/MS detects a primary metabolite (hydrolysis of the benzyloxy group), which may explain reduced in vivo activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
